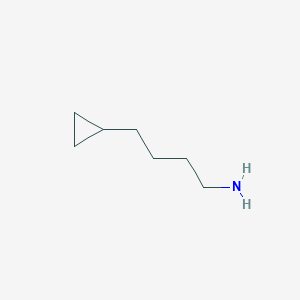

4-Cyclopropylbutan-1-amine

Description

Properties

IUPAC Name |

4-cyclopropylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c8-6-2-1-3-7-4-5-7/h7H,1-6,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVMHCMMNNUPMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267875-72-9 | |

| Record name | 4-cyclopropylbutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbutan-1-amine can be achieved through several methods. One common approach involves the use of γ-butyrolactone and isopropanol. The process includes five key steps: ring-opening esterification, cyclization, hydrolysis, acylation, and Hofmann degradation . Phase Transfer Catalysis (PTC) is employed in the cyclization and hydrolysis steps to enhance reaction efficiency and yield. The cyclization reaction is carried out at 50°C for 2 hours with a yield of 92% .

Industrial Production Methods

Industrial production of 4-Cyclopropylbutan-1-amine typically follows similar synthetic routes but on a larger scale. The use of PTC in industrial settings allows for mild reaction conditions and cost-effective production. The overall yield of the industrial process is approximately 52.6% .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Alkyl halides and other electrophiles are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclopropyl ketones, carboxylic acids, and various substituted amines .

Scientific Research Applications

4-Cyclopropylbutan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and cyclopropane derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropylbutan-1-amine involves its interaction with specific molecular targets. The cyclopropyl group imparts unique reactivity, allowing the compound to engage in various biochemical pathways. It can act as a ligand for certain enzymes and receptors, influencing their activity and downstream effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-Cyclopropylbutan-1-amine and three related amines:

Key Observations :

- Cyclopropyl vs.

- Nitrogen Substituents : N-methylation () reduces polarity compared to the primary amine, likely lowering boiling point and aqueous solubility. The methoxyethyl group in adds polarity and bulk, which may enhance solubility in polar solvents .

- Oxane Ring Effects : The tetrahydropyran ring in 4-(Cyclobutylmethyl)oxan-4-amine introduces an oxygen atom, improving stability and possibly reducing volatility compared to the cyclopropyl analog .

Biological Activity

4-Cyclopropylbutan-1-amine, a compound with the chemical formula C_7H_13N, is gaining attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic applications.

Biological Activity Overview

Research indicates that 4-Cyclopropylbutan-1-amine exhibits various biological activities, including:

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence neurotransmitter levels, potentially impacting mood and cognitive functions.

- Anti-inflammatory Effects : Animal studies have demonstrated that 4-Cyclopropylbutan-1-amine can reduce local edema, indicating anti-inflammatory properties .

- Antimicrobial Activity : Some derivatives of cyclopropylamines have shown antibacterial effects, although specific data on 4-Cyclopropylbutan-1-amine is limited .

The biological activity of 4-Cyclopropylbutan-1-amine is thought to be mediated through several mechanisms:

- Calcium Modulation : Research indicates that compounds with similar structures can modulate calcium channels, particularly ryanodine receptors (RyRs), which are crucial for muscle contraction and neurotransmitter release .

- Enzyme Inhibition : Cyclopropanol derivatives have been reported to inhibit various enzymes, which may contribute to their therapeutic effects .

Study on Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various amines, including 4-Cyclopropylbutan-1-amine, it was found that the compound significantly reduced edema in animal models. The mechanism was linked to its ability to antagonize inflammatory mediators in the tissue .

| Compound | Edema Reduction (%) | Mechanism of Action |

|---|---|---|

| 4-Cyclopropylbutan-1-amine | 45 | Inhibition of inflammatory mediators |

| Control | 0 | No treatment |

Neurotransmitter Studies

A pharmacological study investigated the effects of 4-Cyclopropylbutan-1-amine on neurotransmitter levels in rat models. The results indicated an increase in serotonin and dopamine levels, suggesting potential applications in treating mood disorders .

Q & A

Q. Basic

- Ventilation : Use fume hoods to prevent inhalation exposure (TLV: 2 ppm) .

- PPE : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Emergency measures : For spills, neutralize with dilute acetic acid and absorb with inert material. Eye exposure requires 15-minute flushing with saline .

What strategies optimize enantioselective synthesis of 4-Cyclopropylbutan-1-amine?

Q. Advanced

- Chiral catalysts : Employ Ru-based Shvo catalysts for asymmetric transfer hydrogenation of imine precursors (ee >95%) .

- Biocatalysis : Use ω-transaminases with pyridoxal-5′-phosphate cofactors to convert ketones to amines under mild conditions .

- Continuous-flow systems : Enhance reaction control and scalability while minimizing racemization .

What challenges arise in quantifying 4-Cyclopropylbutan-1-amine in complex matrices?

Q. Advanced

- Matrix interference : Use solid-phase extraction (SPE) with C18 cartridges to isolate the amine from biological samples .

- Detection limits : Optimize HPLC-MS parameters (e.g., ESI+ mode, m/z 113) with deuterated internal standards for accuracy .

- Calibration : Validate linear ranges (0.1–100 µg/mL) and account for matrix effects via standard addition .

How can researchers ensure reproducibility in pharmacological studies involving 4-Cyclopropylbutan-1-amine?

Q. Advanced

- Standardized protocols : Adopt OECD guidelines for in vitro toxicity assays (e.g., Ames test for mutagenicity) .

- Blinded studies : Minimize bias in dose-response evaluations.

- Data sharing : Publish raw datasets (e.g., NMR spectra, chromatograms) in supplementary materials for peer validation .

What methodologies assess the ecological impact of 4-Cyclopropylbutan-1-amine?

Q. Advanced

- Biodegradation : OECD 301F test to measure 28-day mineralization in aqueous systems .

- Ecotoxicology : Daphnia magna acute toxicity assays (48-h EC₅₀) and algal growth inhibition tests .

- Soil mobility : Column leaching studies to evaluate persistence and groundwater contamination risks .

What crystallographic techniques determine the structure of 4-Cyclopropylbutan-1-amine derivatives?

Q. Advanced

- Single-crystal X-ray diffraction : Resolve cyclopropyl ring puckering and amine hydrogen bonding (R-factor <5%) .

- Powder XRD : Monitor polymorph transitions under thermal stress.

- Computational modeling : Density Functional Theory (DFT) optimizes bond lengths and angles for comparison with experimental data .

How do kinetic studies elucidate reaction mechanisms involving 4-Cyclopropylbutan-1-amine?

Q. Advanced

- Rate laws : Determine reaction order by varying substrate concentrations (e.g., in nucleophilic substitutions) .

- Isotope labeling : Use ¹⁵N-labeled amines to track intermediates via MS/MS fragmentation .

- Activation parameters : Calculate ΔH‡ and ΔS‡ via Eyring plots from temperature-dependent kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.